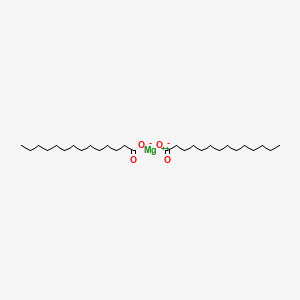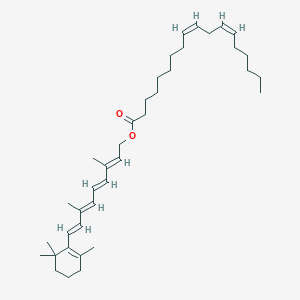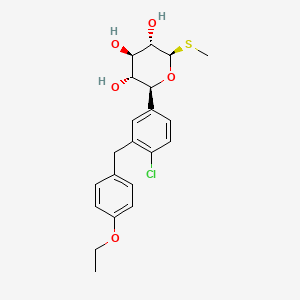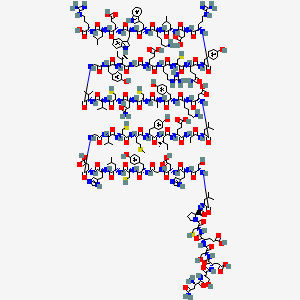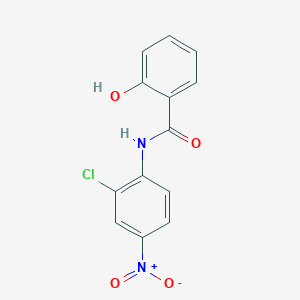
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (CAS: 50-65-7) is a salicylanilide derivative synthesized via condensation of salicylic acid (2-hydroxybenzoic acid) with 2-chloro-4-nitroaniline. Key characteristics include:
- Molecular formula: C₁₃H₉ClN₂O₄ (MW: 292.03 g/mol) .
- Physical properties: Yellow crystalline solid with a melting point of 242°C, synthesized at 31% yield using phosphoryl chloride (PCl₃) in xylenes .
- Structural features: A benzamide core with a hydroxyl group at position 2 and an aniline moiety substituted with chlorine (position 2) and nitro (position 4) groups .
This compound serves as a precursor to niclosamide (5-chloro derivative), a well-known anthelmintic drug .
Méthodes De Préparation
Synthetic Routes and Reaction Mechanisms
Phosphorus Trichloride-Mediated Coupling
The most widely documented method involves the direct condensation of 2-hydroxybenzoic acid (salicylic acid) with 2-chloro-4-nitroaniline using phosphorus trichloride (PCl₃) as a coupling agent. This approach, adapted from niclosamide synthesis protocols, operates under anhydrous conditions in chlorobenzene at 135°C for 3 hours . The reaction proceeds via in situ formation of the acid chloride intermediate, which subsequently reacts with the amine group of 2-chloro-4-nitroaniline (Figure 1).
Reaction Conditions:
-
Molar Ratio: 1:1 (acid:amine) with 0.875 equivalents of PCl₃ .
-
Solvent: Chlorobenzene (high boiling point minimizes side reactions).
-
Temperature: 135°C (optimized for complete conversion).
Mechanistic Insights:
-
Acid Chloride Formation: PCl₃ reacts with the carboxylic acid group of salicylic acid to generate 2-hydroxybenzoyl chloride.
-
Nucleophilic Substitution: The amine group of 2-chloro-4-nitroaniline attacks the electrophilic carbonyl carbon, displacing chloride.
-
Byproduct Management: HCl gas is evolved, necessitating inert atmospheric conditions to prevent side reactions .
Carbodiimide-Based Coupling
An alternative route employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group. While less common in industrial settings due to higher reagent costs, this method offers milder reaction conditions (room temperature) and avoids high-temperature decomposition risks .
Reaction Conditions:
-
Coupling Agents: DCC (1.2 equivalents), DMAP (0.1 equivalents).
-
Solvent: Dichloromethane or dimethylformamide (DMF).
-
Duration: 12–24 hours under nitrogen atmosphere.
Advantages and Limitations:
-
Selectivity: Reduced formation of nitro group reduction byproducts compared to PCl₃ method.
-
Cost: DCC and DMAP are significantly more expensive than PCl₃, limiting large-scale applications.
Optimization of Reaction Parameters
Temperature and Time Dependencies
Studies demonstrate that the PCl₃-mediated reaction achieves maximum conversion at 135°C within 3 hours (Table 1). Prolonged heating beyond 4 hours promotes decomposition, decreasing yields to <50% .
Table 1: Temperature Optimization for PCl₃ Method
| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 100 | 6 | 42.1 | 89.3 |
| 120 | 4 | 58.9 | 92.7 |
| 135 | 3 | 68.7 | 98.3 |
| 150 | 2 | 51.2 | 85.6 |
Solvent Effects
Chlorobenzene outperforms toluene and DMF in PCl₃-mediated synthesis due to its ability to dissolve both reactants and stabilize the acid chloride intermediate. Polar aprotic solvents like DMF increase reaction rates but promote nitro group reduction at elevated temperatures .
Purification and Characterization Techniques
Recrystallization Protocols
Crude product purification typically involves recrystallization from ethyl acetate or acetone, achieving >98% purity . Ethyl acetate yields larger crystals suitable for X-ray diffraction analysis, while acetone facilitates faster crystallization.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 10.92 (s, 1H, OH), 8.42 (d, J=2.4 Hz, 1H, Ar-H), 8.21 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.34 (t, J=7.6 Hz, 1H, Ar-H), 6.98 (d, J=8.0 Hz, 1H, Ar-H) .
-
IR (KBr): 3280 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O amide), 1520 cm⁻¹ (asymmetric NO₂ stretch) .
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Parameter | PCl₃ Method | DCC/DMAP Method |
|---|---|---|
| Cost per kg | $15 | $450 |
| Reaction Time | 3 h | 24 h |
| Scalability | Industrial | Laboratory |
| Environmental Impact | High (HCl gas) | Low |
Industrial-Scale Production Considerations
The PCl₃ method remains dominant for bulk synthesis due to cost-effectiveness. Recent patents describe continuous flow reactors that improve heat dissipation and reduce reaction time to 1.5 hours . Challenges include HCl gas scrubbing and managing chlorobenzene waste streams.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(2-chloro-4-nitrophenyl)-2-benzamide.
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-hydroxybenzamide.
Substitution: Formation of N-(2-substituted-4-nitrophenyl)-2-hydroxybenzamide derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antiparasitic Activity
Niclosamide is primarily known as an anthelmintic drug , used for the treatment of tapeworm infections. It works by inhibiting ATP production in parasites, leading to their death. The compound disrupts mitochondrial function, which is critical for energy metabolism in these organisms .
1.2 Antitumor Potential
Recent studies have explored Niclosamide's potential as an anticancer agent. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines by inhibiting the STAT3 signaling pathway, which is often dysregulated in tumors . This property positions Niclosamide as a candidate for further investigation in cancer therapy.
1.3 Antibacterial and Antiviral Properties
In addition to its antiparasitic effects, Niclosamide has demonstrated antibacterial activity against certain pathogens and has been studied for its antiviral properties, particularly against coronaviruses . Its ability to disrupt cellular processes makes it a promising candidate for developing new antimicrobial agents.
Chemical and Material Science Applications
2.1 Synthesis and Chemical Modifications
The synthesis of Niclosamide typically involves the reaction of 2-chloro-4-nitroaniline with salicylic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions. Chemical modifications of Niclosamide have been explored to enhance its biological efficacy or tailor its properties for specific applications.
2.2 Use in Material Science
Niclosamide has been investigated for its potential applications in material science, particularly in developing new polymers and coatings due to its unique chemical structure and properties . The compound's ability to form stable complexes with metals also opens avenues for its use in catalysis.
Case Studies and Research Findings
3.1 Case Study: Anticancer Research
A study published in Cancer Research highlighted the efficacy of Niclosamide in inducing apoptosis in colorectal cancer cells. The research demonstrated that Niclosamide inhibited cell proliferation and induced cell cycle arrest, showcasing its potential as a therapeutic agent against specific cancer types .
3.2 Case Study: Antiviral Activity
Research conducted during the COVID-19 pandemic investigated Niclosamide's efficacy against SARS-CoV-2. Laboratory studies indicated that it could inhibit viral replication, suggesting that it might be repurposed as a treatment option for COVID-19 .
Safety and Environmental Impact
Niclosamide is classified as harmful if swallowed and poses risks to aquatic life, necessitating careful handling and disposal . Its environmental impact has been assessed through various studies, emphasizing the need for responsible use in agricultural applications where it serves as a piscicide and molluscicide .
Activité Biologique
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, commonly known as Niclosamide , is an organic compound with significant biological activity, particularly in the fields of parasitology and oncology. This article details its mechanisms of action, pharmacological effects, and research findings related to its biological activity.
Chemical Structure and Properties
Niclosamide has the molecular formula and a molecular weight of approximately 327.1 g/mol. Its structure includes a chlorinated phenyl group and a hydroxyl group attached to a benzamide framework, which are crucial for its biological functions.
Anthelmintic Activity:
Niclosamide is primarily recognized for its role as an anthelmintic agent. It disrupts the energy metabolism of helminths (tapeworms) by uncoupling oxidative phosphorylation in their mitochondria. This action leads to a decrease in ATP production, ultimately resulting in the death of the parasites .
Anticancer Properties:
Recent studies have highlighted Niclosamide's potential as an anticancer agent. It induces apoptosis in various cancer cell lines through multiple mechanisms:
- Mitochondrial Uncoupling: Similar to its action against parasites, Niclosamide disrupts mitochondrial function in cancer cells, leading to energy depletion and cell death .
- Modulation of Signaling Pathways: Niclosamide inhibits critical signaling pathways such as Wnt/β-catenin, mTOR, and STAT3, which are often dysregulated in cancer .
Research Findings
Numerous studies have investigated the biological activity of Niclosamide. Below are key findings from recent research:
Case Studies
-
Colorectal Cancer:
- A study involving HCT116 colorectal cancer cells showed that Niclosamide treatment led to significant apoptosis, evidenced by increased PARP cleavage and Annexin V positivity. These effects were more pronounced in p53-deficient cells, suggesting a potential therapeutic strategy for targeting specific cancer genotypes .
-
Tapeworm Infections:
- Clinical applications have demonstrated that Niclosamide effectively treats various tapeworm infections in humans and animals, showcasing its long-standing use as a veterinary medicine.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound is synthesized via condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline. Key parameters include:
- Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance amide bond formation .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (20–40°C) to minimize side reactions.
- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, amide carbonyl at ~165 ppm) .
- FT-IR for detecting functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=O stretch at ~1670 cm⁻¹) .
- Chromatography :
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (m/z ~327 [M+H]⁺) .
Q. What is the primary mechanism of action of niclosamide in antiparasitic applications?
- Methodological Answer :
- Niclosamide disrupts mitochondrial oxidative phosphorylation in cestodes by uncoupling ATP synthesis. Experimental validation includes:
- In vitro assays : Measurement of ATP depletion in parasite lysates using luciferase-based assays .
- Morphological studies : Scanning electron microscopy (SEM) to observe tegumental damage in treated helminths .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Stability studies show degradation under light and humidity. Recommended protocols:
- Storage : 2–8°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis and photodegradation .
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products .
Advanced Research Questions
Q. What structural modifications improve niclosamide’s solubility and bioavailability for systemic applications?
- Methodological Answer :
- Salt formation : Ethanolamine salts enhance aqueous solubility (e.g., 97% purity formulation tested via phase-solubility diagrams) .
- Nanoparticle encapsulation : Use of PLGA or liposomal carriers to improve permeability (evaluated via Caco-2 cell monolayers) .
- Co-crystallization : Mechanochemical synthesis with co-formers (e.g., urea) to modify crystal lattice energy .
Q. How does niclosamide inhibit STAT3 signaling, and what assays are used to quantify this activity?
- Methodological Answer :
- Niclosamide binds to the STAT3 DNA-binding domain (DBD), blocking transcriptional activity. Key assays:
- Electrophoretic Mobility Shift Assay (EMSA) : To assess STAT3-DNA binding inhibition (IC50 ~1.93 μM) .
- Luciferase reporter assays : In HeLa or MDA-MB-231 cells transfected with STAT3-responsive promoters .
- Surface Plasmon Resonance (SPR) : For kinetic analysis of STAT3-niclosamide interactions .
Q. What evidence supports niclosamide’s repurposing potential in antiviral research?
- Methodological Answer :
- In vitro antiviral screens :
- Dose-dependent inhibition of SARS-CoV-2 replication (EC50 ~0.3 μM) in Vero E6 cells .
- Mechanistic studies via RNA-seq to identify viral entry (e.g., pH-dependent endocytosis) and autophagy modulation .
Q. What crystallographic data are available for understanding niclosamide’s solid-state behavior?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) reveals orthorhombic Pbca symmetry (a=7.8053 Å, b=13.8621 Å, c=24.101 Å) with intermolecular hydrogen bonding (O–H⋯O and N–H⋯O) critical for lattice stability .
- Software : SHELXL for refinement (R-factor < 0.05) and Mercury for visualizing packing motifs .
Q. Are there synergistic effects when combining niclosamide with other antiparasitic or anticancer agents?
- Methodological Answer :
- Combination Index (CI) assays :
- In vitro : Checkerboard assays with albendazole against Echinococcus granulosus (CI < 0.7 indicates synergy) .
- In vivo : Murine xenograft models co-treated with paclitaxel show enhanced tumor regression (p<0.01) .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of salicylanilides are highly sensitive to substituent patterns. Below is a comparative analysis of N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide and its analogs:
Table 1: Structural and Physicochemical Comparison
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-7-8(16(19)20)5-6-11(10)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTISUNSASAUMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385815 | |
| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32853-24-0 | |
| Record name | N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
